(3-Aminopropyl)hydrazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

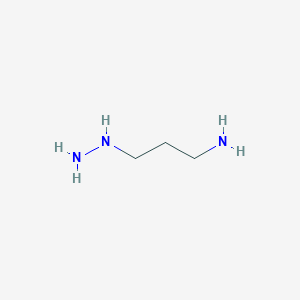

“(3-Aminopropyl)hydrazine” is a chemical compound with the molecular formula C3H11N3 and a molecular weight of 89.14 . It is also known as 3-hydrazinylpropan-1-amine .

Molecular Structure Analysis

The molecular structure of “(3-Aminopropyl)hydrazine” consists of a three-carbon chain (propyl) with an amine group (-NH2) and a hydrazine group (-NH-NH2) attached .Aplicaciones Científicas De Investigación

Fluorescent Sensing and Bioimaging Applications

(3-Aminopropyl)hydrazine derivatives have been explored for their applications in fluorescent sensing and bioimaging. A near-infrared (NIR) fluorescence probe based on the structure-emission properties of NIR dyes containing an acetyl group as the recognizing moiety was reported. This probe exhibited high selectivity for N2H4, a rapid, colorimetric, and vapor sensing detection process for N2H4 in both aqueous solutions and diluted human serum, and successful visualization of N2H4 in live mice and tissues such as liver, lung, kidney, heart, and spleen (Zhang et al., 2015). Additionally, a ratiometric fluorescence probe was designed for the rapid, low-limit, and naked-eye detection of hydrazine and was successfully used for hydrazine determination in live cells (Fan et al., 2012).

Medicinal Chemistry and Drug Synthesis

In the realm of medicinal chemistry, hydrazine derivatives, including those related to (3-Aminopropyl)hydrazine, were involved in the synthesis of fluorinated pyrazoles. These compounds hold potential in medicinal chemistry. The treatment of benzoylfluoroacetonitrile with hydrazine led to the synthesis of new 3-amino-4-fluoropyrazoles. This reaction mechanism provided a novel approach to synthesizing fluorinated pyrazoles, expanding the possibilities for developing new medicinal compounds (Surmont, Verniest, & De Kimpe, 2010).

Polymer Science and Chemical Synthesis

Hydrazine derivatives have been used extensively in polymer science and chemical synthesis. In one study, the bifunctional role of hydrazine as a nucleophile and antioxidant was investigated for the rapid aminolysis of RAFT polymers. This process led to the suppression of the formation of disulfides and showcased the potential of hydrazine in improving aminolysis rates in polymer science (Shen et al., 2010).

Glycoside Synthesis

(3-Aminopropyl)hydrazine derivatives have also been used in the synthesis of glycosides. For instance, 3-Aminopropyl glycosides of a series of linear β-(1 → 3)-linked D-glucooligosaccharides were efficiently prepared. This synthesis involved highly regioselective glycosylation, highlighting the utility of (3-Aminopropyl)hydrazine derivatives in complex carbohydrate chemistry (Yashunsky et al., 2016).

Safety And Hazards

Propiedades

IUPAC Name |

3-hydrazinylpropan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H11N3/c4-2-1-3-6-5/h6H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYNIJUDUUIAGMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CNN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H11N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

89.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Aminopropyl)hydrazine | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methoxyphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2734862.png)

![2-{[1-(5-Methyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2734867.png)

![7-(3-bromophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2734870.png)

![10-(3,4-Dimethoxyphenethyl)-9,11-dioxo-3-oxa-4,10-diazatetracyclo[5.5.1.0~2,6~.0~8,12~]tridec-4-ene-5-carbohydrazide](/img/structure/B2734871.png)

![4-Amino-6-(methylsulfanyl)-2-[(phenylsulfanyl)methyl]-5-pyrimidinecarbonitrile](/img/structure/B2734872.png)